3-Cyclopropoxy-4-nitrobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

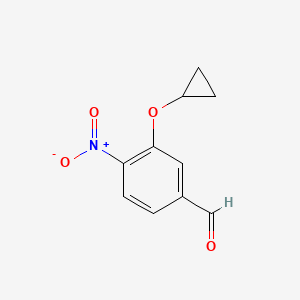

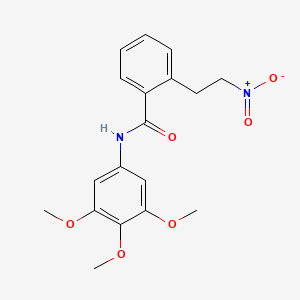

“3-Cyclopropoxy-4-nitrobenzaldehyde” is a chemical compound with the CAS Number: 1243316-30-4 . It has a molecular weight of 207.19 . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name for “this compound” is 3-(cyclopropyloxy)-4-nitrobenzaldehyde . The InChI code for the compound is 1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2 .

Physical And Chemical Properties Analysis

“this compound” is a powder and it’s stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Organocatalysis and Asymmetric Synthesis

3-Cyclopropoxy-4-nitrobenzaldehyde has been investigated in the context of organocatalyzed asymmetric synthesis. For instance, valine dipeptide organocatalysts, containing a primary amine group and two amide units, have been developed for the direct asymmetric aldol reaction of 4-nitrobenzaldehyde derivatives, yielding products with moderate to high enantio- and diastereoselectivities in brine conditions. This highlights its utility in generating chiral molecules, a crucial aspect of pharmaceutical chemistry (Huang et al., 2011).

Synthesis of Cyclopropane and Aziridine Derivatives

Research has shown that in the presence of phosphite or phosphine, reactions involving nitrobenzaldehyde derivatives proceed smoothly to give cyclopropane derivatives in high yields. This process underscores the compound's role in synthesizing cyclopropane-based frameworks, essential in medicinal chemistry for their biological activity (Xu‐Guang Liu et al., 2010).

Chemoselective Hydrogenations

The compound has been evaluated for its behavior in chemoselective hydrogenations, where certain catalyst precursors showed selectivity towards reducing specific functional groups over others, such as –CHO over –NO2. This selectivity is pivotal for fine chemical synthesis, where controlling the functional group transformation is required (Indra et al., 2011).

Heterocyclic Compound Synthesis

The molecule also serves as a precursor in the synthesis of heterocyclic compounds. For example, it has been used in microwave-assisted syntheses to create complex heterocyclic structures, demonstrating its versatility in facilitating rapid synthetic routes towards bioactive molecules (Ziqiang Tang et al., 2006).

Rate Acceleration in Organic Reactions

Its derivatives have been shown to significantly accelerate the rate of the Baylis-Hillman reaction in aqueous media, leading to higher yields and lower reaction temperatures. Such findings are beneficial for developing more efficient and environmentally friendly synthetic pathways (Cai et al., 2002).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-cyclopropyloxy-4-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-6-7-1-4-9(11(13)14)10(5-7)15-8-2-3-8/h1,4-6,8H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMNOBMZKCZKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=C(C=CC(=C2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-{[(4-fluorophenyl)sulfonyl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2680565.png)

![1-[(9h-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid](/img/structure/B2680575.png)

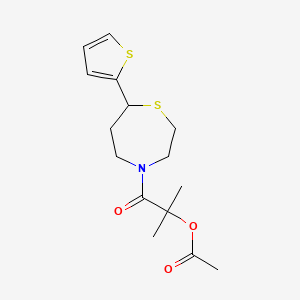

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2680576.png)

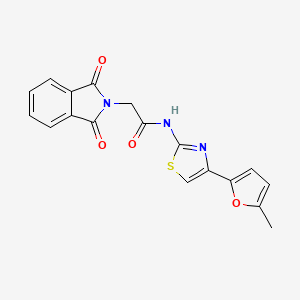

![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(8-quinolylsulfanyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2680581.png)

![ethyl 4-[3-[(2-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate](/img/no-structure.png)